(2R,3S)-2-aminobutane-1,3-diol

Übersicht

Beschreibung

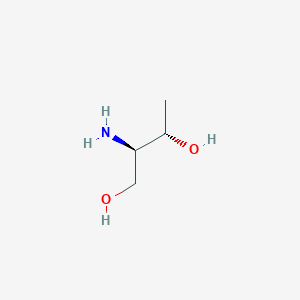

(2R,3S)-2-Aminobutane-1,3-diol is a chiral aminodiol with a molecular formula of C₄H₁₁NO₂ (molecular weight: 105.14 g/mol). This compound features a four-carbon backbone with hydroxyl groups at positions 1 and 3 and an amine group at position 2. Its stereochemistry—(2R,3S)—plays a critical role in its biochemical interactions and synthetic applications.

Key properties include:

- Hydrophilicity: Due to hydroxyl and amine groups, it exhibits high solubility in polar solvents.

- Chiral centers: The (2R,3S) configuration enables enantioselective interactions, making it valuable in asymmetric synthesis .

- Biological activity: Related aminodiols are precursors in sphingolipid biosynthesis (e.g., sphingosine derivatives) and enzyme inhibitors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-aminobutane-1,3-diol typically involves the stereoselective reduction of appropriate precursors. One common method is the reduction of 2-aminobutan-1,3-dione using chiral catalysts to ensure the desired stereochemistry. Another approach involves the use of enzymatic resolution techniques to separate the desired stereoisomer from a racemic mixture.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high selectivity and efficiency. Microbial fermentation using genetically engineered strains can produce the compound in high yields. The fermentation broth is then subjected to purification processes such as crystallization or chromatography to isolate the pure stereoisomer .

Analyse Chemischer Reaktionen

Types of Reactions: (2R,3S)-2-aminobutane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Tosyl chloride or thionyl chloride can be used to convert hydroxyl groups into tosylates or chlorides, which can then undergo nucleophilic substitution.

Major Products:

Oxidation: Formation of 2-aminobutan-1,3-dione.

Reduction: Formation of 2-aminobutan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₄H₁₁NO₂

- Chirality : Contains two chiral centers, allowing for multiple stereoisomers.

- Functional Groups : Features both amino (-NH₂) and hydroxyl (-OH) groups.

Chemistry

(2R,3S)-2-aminobutane-1,3-diol serves as a chiral building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions such as oxidation, reduction, and substitution enhances its utility in organic synthesis.

Types of Reactions :

- Oxidation : Converts hydroxyl groups to ketones or aldehydes.

- Reduction : Can be reduced to form primary amines or other alcohols.

- Substitution : Hydroxyl groups can be replaced with different functional groups.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones/Aldehydes |

| Reduction | Lithium aluminum hydride | Primary Amines |

| Substitution | Tosyl chloride | Substituted Derivatives |

Biology

The compound is studied for its role in various biochemical pathways. It has been shown to interact with enzymes and receptors, influencing biological responses.

Key Findings :

- Enzyme Inhibition : Inhibits threonine dehydratase, affecting amino acid metabolism.

- Receptor Interaction : Forms hydrogen bonds with biological receptors, potentially modulating cellular responses.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It acts as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

Research Highlights :

- Investigated for its pharmacological effects using computer-aided drug design.

- Potential applications in drug development due to its interaction with multiple biological targets.

Industry

This compound is utilized in the production of fine chemicals, agrochemicals, and polymers. Its versatility as a precursor for various chemical syntheses makes it valuable in industrial applications.

Comparative Analysis of Stereoisomers

The biological activity and chemical properties of this compound can be contrasted with its stereoisomers:

| Compound Name | Stereochemistry | Unique Features |

|---|---|---|

| (2R,3R)-2-aminobutane-1,3-diol | 2R, 3R | Different binding affinities compared to (2R,3S) |

| (2S,3S)-2-aminobutane-1,3-diol | 2S, 3S | Varies in reactivity due to stereochemical differences |

| (2S,3R)-2-aminobutane-1,3-diol | 2S, 3R | Distinct biological activities compared to (2R,3S) |

The distinct configurations lead to varying reactivities and biological profiles. For instance, while the (2R,3R) isomer may exhibit similar functionalities as (2R,3S), their interactions with enzymes can differ significantly due to stereochemical factors.

Wirkmechanismus

The mechanism of action of (2R,3S)-2-aminobutane-1,3-diol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This can modulate the activity of these proteins, leading to various biological effects. The compound can also act as a ligand for metal ions, influencing their catalytic activity in biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Stereoisomers of 2-Aminobutane-1,3-diol

The stereochemistry of aminodiols significantly impacts their physical, chemical, and biological properties. Below is a comparative analysis of key isomers:

Key Observations :

- (2R,3S) configuration is rare in standalone aminodiols but appears in complex molecules like indole derivatives (e.g., compound 3a in ). Its stereochemistry may enhance binding to biological targets compared to other isomers .

- (2S,3R)-isomer (D-allo-threoninol) is commercially available and widely used in peptide coupling due to its stability and reactivity .

- (2R,3R)-isomer has demonstrated utility in catalysis, suggesting that minor stereochemical differences can redirect applications from biochemistry to industrial processes .

Structural Analogs and Functional Derivatives

Sphingosine Derivatives

The (2R,3S,4E)-2-aminooctadec-4-ene-1,3-diol (sphingosine) shares the 1,3-diol and amine motif but with a longer carbon chain. Key differences include:

- Chain length: Sphingosine (C18) vs. (2R,3S)-aminobutane diol (C4).

Tromethamine Derivatives

2-Amino-2-(hydroxymethyl)propane-1,3-diol (tromethamine) is a structural analog with a tertiary amine. Differences include:

- Branching : Tromethamine has a central quaternary carbon, enhancing its buffering capacity.

- Applications: Tromethamine is used in pharmaceuticals (e.g., fosfomycin tromethamine in ), whereas linear aminodiols like (2R,3S)-aminobutane diol are niche intermediates .

Spectral Characterization

Biologische Aktivität

(2R,3S)-2-aminobutane-1,3-diol, also known as a chiral amino alcohol, has garnered attention in biochemical research due to its significant biological activities. This compound is characterized by its unique stereochemistry and the presence of both amino and hydroxyl functional groups, which enable it to interact with various biological receptors and enzymes.

Chemical Structure and Properties

- Molecular Formula : C₄H₁₁NO₂

- Chirality : The compound features two chiral centers, allowing for multiple stereoisomers.

- Functional Groups : Contains amino (-NH₂) and hydroxyl (-OH) groups which facilitate hydrogen bonding and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and influence metabolic pathways. Key mechanisms include:

- Enzyme Inhibition : Research indicates that this compound can inhibit threonine dehydratase, an enzyme critical in amino acid metabolism. Such inhibition can affect metabolic processes and potentially lead to therapeutic applications in metabolic disorders.

- Receptor Interaction : The compound's structural features allow it to bind to specific receptors, influencing cellular signaling pathways. This interaction can lead to various biological responses, including modulation of enzyme activity and receptor activation or inhibition.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which may help mitigate oxidative stress in biological systems.

- Potential Therapeutic Applications : Due to its ability to interact with various enzymes and receptors, it is being investigated for potential applications in drug development, particularly in the context of metabolic diseases and enzyme-related disorders.

- Role as a Biochemical Probe : Its unique functional groups make it a valuable tool in biochemical assays for studying enzyme mechanisms and metabolic pathways.

Research Findings and Case Studies

Several studies have highlighted the biological significance of this compound:

- Enzyme Activity Studies : A study demonstrated that this compound could significantly inhibit the activity of threonine dehydratase in vitro. This finding suggests potential applications in regulating amino acid metabolism.

- Pharmacological Research : Another investigation utilized computer-aided drug design methods to predict the pharmacological effects of this compound. The results indicated promising interactions with several biological targets, suggesting avenues for further pharmacological exploration.

Comparative Analysis of Stereoisomers

The biological activity of this compound can be contrasted with its stereoisomers:

| Compound Name | Stereochemistry | Unique Features |

|---|---|---|

| (2R,3R)-2-aminobutane-1,3-diol | 2R, 3R | Different binding affinities compared to (2R,3S) |

| (2S,3S)-2-aminobutane-1,3-diol | 2S, 3S | Varies in reactivity due to stereochemical differences |

| (2S,3R)-2-aminobutane-1,3-diol | 2S, 3R | Distinct biological activities compared to (2R,3S) |

The distinct configurations of these isomers lead to varying reactivities and biological profiles. For instance, while (2R,3R) may exhibit similar functionalities as (2R,3S), their interactions with enzymes can differ significantly due to stereochemical factors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2R,3S)-2-aminobutane-1,3-diol, and how can researchers validate their stereochemical outcomes?

- Methodological Answer :

- Enzymatic Synthesis : Adapting biocatalytic approaches from similar amino diols, such as transketolase (TK) and ω-transaminase (ω-TA) cascades, can achieve stereoselectivity. For example, engineered TK variants (e.g., E. coli D469T) catalyze asymmetric carbon-carbon bond formation, while ω-TA from Chromobacterium violaceum can introduce the amine group with high enantiomeric excess (ee) using isopropylamine as an amine donor .

- Validation : Confirm stereochemistry via H NMR analysis of diastereomeric derivatives (e.g., using chiral auxiliaries) or chiral chromatography. For instance, sphingosine derivatives with (2R,3S) configurations were validated using X-ray crystallography and nuclear Overhauser effect (NOE) NMR experiments .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental [M+H] values with theoretical masses (e.g., ±1 ppm tolerance) to confirm molecular formula .

- H NMR Analysis : Assign peaks using coupling constants and chemical shifts. For example, vicinal diol protons typically resonate between δ 3.5–4.5 ppm, while amine protons may appear as broad singlets or split into multiplets due to hydrogen bonding .

- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) and compare retention times against known standards.

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in NMR data when synthesizing this compound derivatives?

- Methodological Answer :

- Solvent/Temperature Optimization : Vary solvents (e.g., DMSO-d vs. CDCl) or temperatures to resolve overlapping peaks. For example, DMSO-d enhances hydrogen-bonding effects, sharpening amine proton signals .

- Isotopic Labeling : Synthesize N-labeled analogs to simplify amine proton splitting patterns .

- Dynamic NMR (DNMR) : Analyze exchange broadening in variable-temperature NMR to identify conformational equilibria (e.g., chair vs. boat forms in bicyclic analogs) .

Q. How can computational modeling enhance the enantioselective synthesis of this compound?

- Methodological Answer :

- Enzyme Engineering : Use molecular docking (e.g., AutoDock Vina) to predict substrate-enzyme interactions. For ω-TA, mutate residues near the active site (e.g., Y152A) to accommodate bulkier substrates .

- Kinetic Modeling : Fit Michaelis-Menten parameters (K, V) to optimize substrate feeding rates in multi-enzyme cascades. For example, coupling TK and ω-TA reactions reduces intermediate accumulation and improves ee >99% .

- DFT Calculations : Predict transition-state geometries to rationalize stereochemical outcomes. Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate configurations .

Q. What strategies mitigate byproduct formation during large-scale biocatalytic synthesis of this compound?

- Methodological Answer :

- In Situ Product Removal (ISPR) : Integrate membrane filtration or adsorption resins to sequester the product, minimizing degradation or side reactions .

- Cofactor Recycling : Co-express glucose dehydrogenase (GDH) with ω-TA to regenerate NADH/NADPH, reducing costs and byproducts .

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and trigger feed adjustments .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound in aqueous vs. organic solvents?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in water, methanol, and acetonitrile. Monitor degradation via LC-MS and identify products (e.g., oxidation to ketones or cyclization to lactams) .

- pH Optimization : Stabilize the compound by buffering aqueous solutions at pH 5–6, where the amine group is protonated, reducing nucleophilic attack .

Eigenschaften

IUPAC Name |

(2R,3S)-2-aminobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQIIBPDFTEKM-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.